

# 6-Nitro-1,3-benzoxazol-2-amine CAS number and molecular structure

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 6-Nitro-1,3-benzoxazol-2-amine

Cat. No.: B1601089

[Get Quote](#)

## An In-depth Technical Guide to 6-Nitro-1,3-benzoxazol-2-amine

**Abstract:** This technical guide provides a comprehensive overview of **6-Nitro-1,3-benzoxazol-2-amine** (CAS No. 6458-17-9), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The benzoxazole scaffold is a privileged structure in pharmacology, and its derivatization, particularly with nitro and amino groups, offers a rich landscape for therapeutic innovation.<sup>[1][2]</sup> This document details the compound's chemical identity, structural characteristics, a proposed synthetic pathway, and expected spectroscopic features. Furthermore, it explores its therapeutic potential based on the known bioactivity of related structures and provides a detailed experimental protocol for its evaluation as an antimicrobial agent. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this versatile chemical entity.

## Compound Identification and Molecular Structure

Precise identification is the cornerstone of any chemical research. **6-Nitro-1,3-benzoxazol-2-amine** is registered under a unique CAS number and possesses a well-defined molecular structure and weight.

Table 1: Compound Identification

| Identifier        | Value                                                                                        | Source(s)                                                   |
|-------------------|----------------------------------------------------------------------------------------------|-------------------------------------------------------------|
| CAS Number        | <b>6458-17-9</b>                                                                             | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| IUPAC Name        | 6-nitro-1,3-benzoxazol-2-amine                                                               |                                                             |
| Synonyms          | 2-Amino-6-nitrobenzoxazole,<br>2-Benzoxazolamine, 6-nitro-,<br>6-nitrobenzo[d]oxazol-2-amine | <a href="#">[4]</a>                                         |
| Molecular Formula | C <sub>7</sub> H <sub>5</sub> N <sub>3</sub> O <sub>3</sub>                                  | <a href="#">[1]</a> <a href="#">[4]</a>                     |
| Molecular Weight  | 179.13 g/mol                                                                                 | <a href="#">[1]</a> <a href="#">[5]</a>                     |

| InChI Key | UHYVXILHAMUPRP-UHFFFAOYSA-N | |

## Molecular Structure

The molecule consists of a bicyclic benzoxazole core, which is a fusion of a benzene ring and an oxazole ring.[\[1\]](#) Key substitutions include an amino group (-NH<sub>2</sub>) at the 2-position and a nitro group (-NO<sub>2</sub>) at the 6-position.

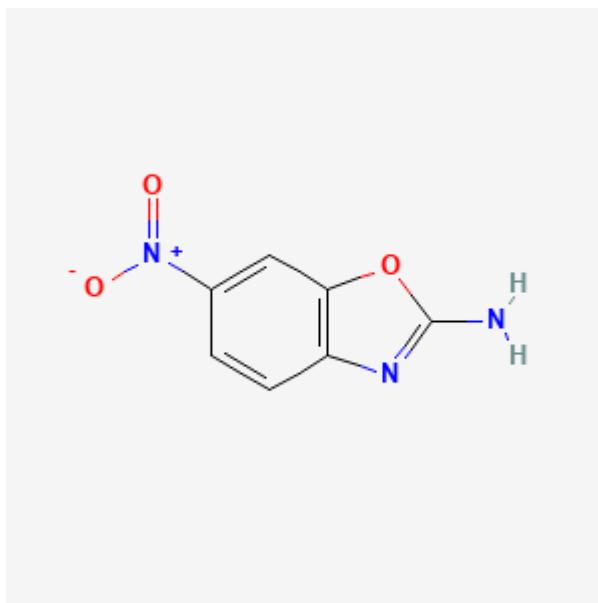



Figure 1: Molecular structure of **6-Nitro-1,3-benzoxazol-2-amine** (CID 12251554). Source: PubChem[\[5\]](#)

## Physicochemical Properties and Structural Analysis

The physicochemical properties of a compound dictate its behavior in biological and chemical systems, influencing everything from solubility to reactivity. While extensive experimental data for this specific molecule is not widely published, key parameters can be derived from computational models and supplier specifications.

Table 2: Physicochemical and Computed Properties

| Property                | Value / Description           | Source(s) |
|-------------------------|-------------------------------|-----------|
| Purity                  | <b>≥97% (Typical)</b>         |           |
| Appearance              | Expected to be a solid powder | N/A       |
| Storage Temperature     | Ambient                       |           |
| Hydrogen Bond Donors    | 1                             | [5]       |
| Hydrogen Bond Acceptors | 4                             | [5]       |
| Polar Surface Area      | 97.9 Å <sup>2</sup>           | [5]       |

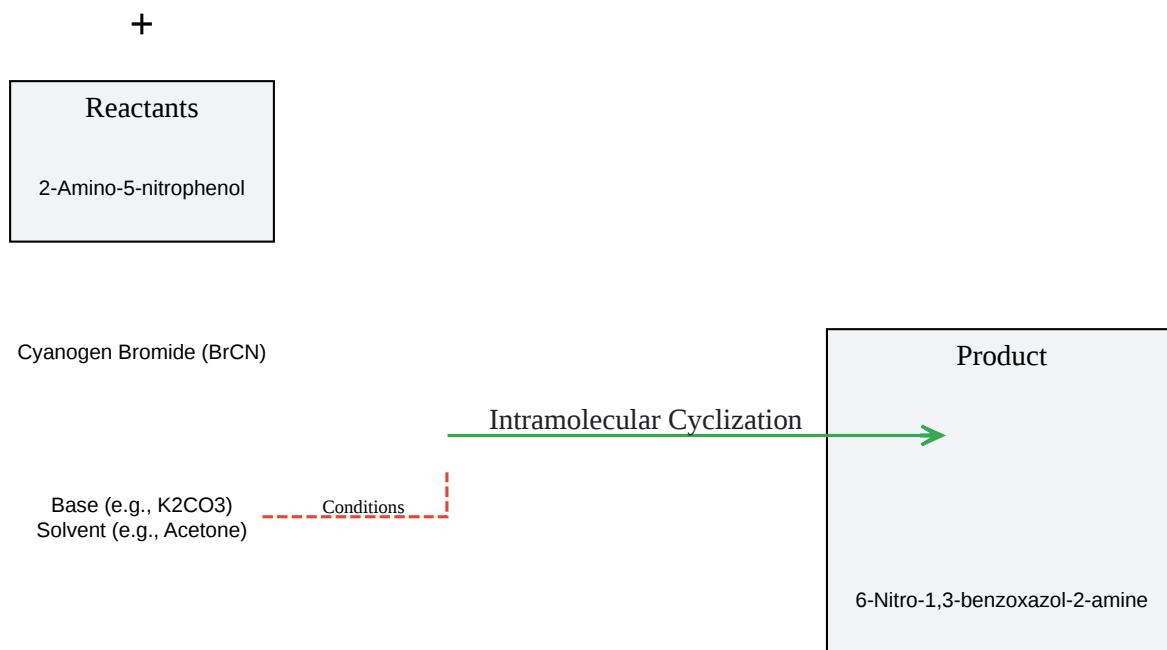
| Rotatable Bond Count| 0 |[5] |

## Key Structural Features and Electronic Effects

The biological and chemical reactivity of **6-Nitro-1,3-benzoxazol-2-amine** is governed by the interplay of its three core components:

- Benzoxazole Core: This planar, aromatic system provides a rigid scaffold that can engage in π-π stacking interactions with biological targets.[1]
- Amino Group (C2-position): The amino group is a strong electron-donating group and a hydrogen bond donor. Its presence at the 2-position significantly influences the electronic density of the heterocyclic ring and provides a key interaction point for receptor binding.
- Nitro Group (C6-position): The nitro group is a powerful electron-withdrawing moiety.[6] Its presence deactivates the benzene ring towards electrophilic substitution but, more importantly, can enhance the compound's interaction with biological targets and is often associated with increased antimicrobial or anticancer activity.[6][7] The reduction of the nitro

group within cells can also lead to the formation of reactive intermediates that contribute to its mechanism of action.[6]


## Synthesis and Mechanistic Rationale

While a specific published synthesis for **6-Nitro-1,3-benzoxazol-2-amine** is not readily available, a highly plausible and robust synthetic route can be designed based on established methodologies for benzoxazole formation. The most common approach involves the cyclization of a 2-aminophenol precursor.

## Proposed Synthetic Pathway

The synthesis logically begins with the commercially available 2-amino-5-nitrophenol. This precursor contains the necessary ortho-amino and hydroxyl groups, along with the pre-installed nitro group at the correct position. The key transformation is the formation of the oxazole ring by introducing a C2-carbon with an attached amino group. A standard and effective reagent for this transformation is cyanogen bromide (BrCN).

The reaction proceeds via an initial nucleophilic attack of the phenoxide (formed under basic conditions) or the amino group onto the cyanogen bromide, followed by an intramolecular cyclization. The amino group of the 2-aminophenol attacks the electrophilic carbon of the cyanogen group, and subsequent ring closure with the elimination of HBr yields the final 2-amino-substituted benzoxazole ring system.



[Click to download full resolution via product page](#)

Diagram 1: Proposed Synthesis Pathway. A logical route from 2-amino-5-nitrophenol via cyclization.

## Spectroscopic Characterization (Predicted)

Structural confirmation relies on spectroscopic analysis. While experimental spectra are not available in the cited literature, the expected <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts can be reliably predicted based on the electronic environment of the protons and carbons in the molecule.

### Predicted <sup>1</sup>H NMR Spectrum

The <sup>1</sup>H NMR spectrum in a solvent like DMSO-d<sub>6</sub> is expected to show signals for the three aromatic protons and the two protons of the amino group.

- Aromatic Protons:** The benzoxazole ring contains three protons. The proton at C7 (ortho to the ring oxygen) will likely be the most deshielded. The proton at C5 (ortho to the nitro group) will also be significantly deshielded due to the nitro group's strong electron-withdrawing effect. The proton at C4 will be influenced by both the fused oxazole ring and the meta-nitro group.
- Amino Protons:** The  $-\text{NH}_2$  protons at the C2 position would likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

Table 3: Predicted  $^1\text{H}$  NMR Chemical Shifts (DMSO- $\text{d}_6$ )

| Proton | Predicted $\delta$ (ppm) | Multiplicity | Rationale                                        |
|--------|--------------------------|--------------|--------------------------------------------------|
| H-4    | ~8.3 - 8.5               | d            | Ortho-coupled to H-5, deshielded by nitro group. |
| H-5    | ~8.0 - 8.2               | dd           | Ortho-coupled to H-4, meta-coupled to H-7.       |
| H-7    | ~7.7 - 7.9               | d            | Meta-coupled to H-5.                             |

|  $-\text{NH}_2$  | ~7.5 - 8.0 | br s | Exchangeable protons, broad signal. |

## Predicted $^{13}\text{C}$ NMR Spectrum

The  $^{13}\text{C}$  NMR spectrum will show seven distinct carbon signals. The chemical shifts are heavily influenced by the attached heteroatoms and functional groups.

- C2 Carbon:** This carbon, bonded to two nitrogen atoms and an oxygen atom within the heterocyclic system, will be highly deshielded, appearing far downfield.
- Aromatic Carbons:** The carbon bearing the nitro group (C6) will be deshielded, while the carbons in the ortho and para positions relative to the electron-donating amino group (transmitted through the hetero-ring) will be shielded. Quaternary carbons (C3a, C7a) will have lower intensity signals.

## Biological Activity & Therapeutic Potential

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][8] The specific substitutions on the title compound suggest a strong potential for antimicrobial and anticancer applications.

- **Antimicrobial Activity:** Nitro-containing heterocyclic compounds are well-established antimicrobial agents.[6] Their mechanism often involves the enzymatic reduction of the nitro group within the microbial cell to produce cytotoxic reactive nitrogen species, which can damage DNA and other critical macromolecules.[6] Furthermore, the benzoxazole core itself has been implicated in the inhibition of essential bacterial enzymes, such as DNA gyrase.[9] The combination of these two pharmacophores in one molecule makes **6-Nitro-1,3-benzoxazol-2-amine** a compelling candidate for development as a novel antibacterial or antifungal agent.[8][9]
- **Anticancer Activity:** Many benzoxazole derivatives have demonstrated potent anticancer activity.[8] The planar ring system can intercalate with DNA, and various derivatives have been shown to inhibit key enzymes involved in cancer progression, such as kinases. The evaluation of this compound against various cancer cell lines, such as human colorectal carcinoma (HCT116), would be a logical step in exploring its therapeutic potential.[8]

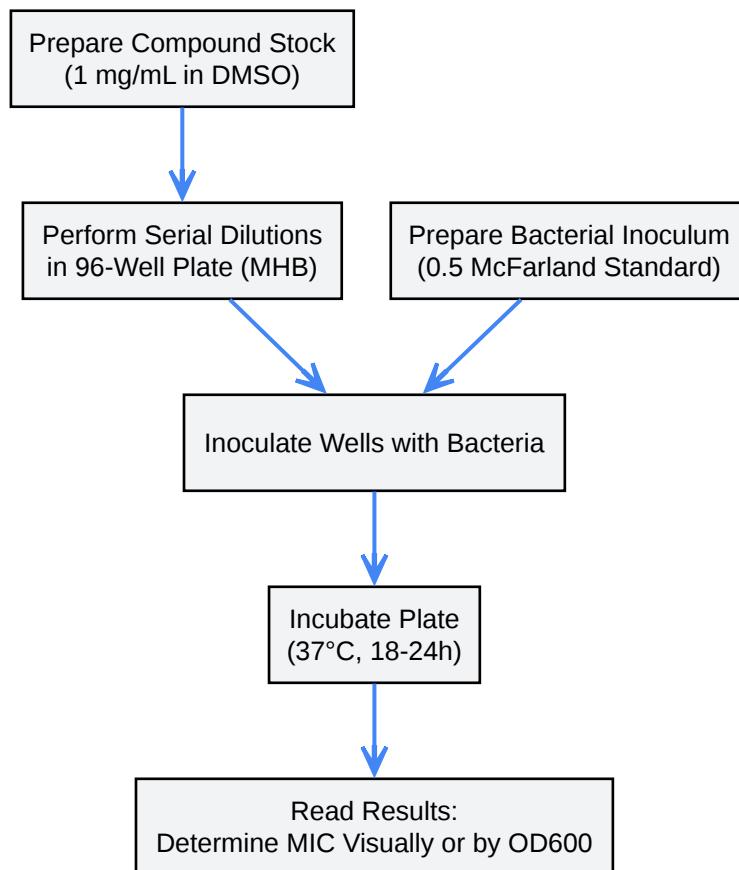
## Experimental Protocol: In Vitro Antimicrobial Screening

To empirically determine the antimicrobial efficacy of **6-Nitro-1,3-benzoxazol-2-amine**, a standardized microdilution broth method to find the Minimum Inhibitory Concentration (MIC) is recommended. This protocol provides a quantitative measure of the compound's potency.[3][9]

## Objective

To determine the lowest concentration of **6-Nitro-1,3-benzoxazol-2-amine** that inhibits the visible growth of selected bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*).

## Materials


- **6-Nitro-1,3-benzoxazol-2-amine**

- Dimethyl sulfoxide (DMSO)
- 96-well flat-bottom microtiter plates
- Mueller-Hinton Broth (MHB)
- Bacterial strains (e.g., *S. aureus* ATCC 29213, *E. coli* ATCC 25922)
- Positive control antibiotic (e.g., Ciprofloxacin)
- 0.5 McFarland turbidity standard
- Spectrophotometer (optional, for OD reading)
- Incubator (37°C)

## Step-by-Step Methodology

- Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of **6-Nitro-1,3-benzoxazol-2-amine** in sterile DMSO.
- Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB. Dilute the overnight culture to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately  $1.5 \times 10^8$  CFU/mL. Further dilute this suspension 1:100 in fresh MHB to obtain a final inoculum of  $\sim 1.5 \times 10^6$  CFU/mL.
- Serial Dilution in Microtiter Plate: a. Add 100  $\mu$ L of sterile MHB to wells 2 through 12 in a 96-well plate row. b. Add 200  $\mu$ L of the compound stock solution (or a working dilution) to well 1. c. Perform a two-fold serial dilution by transferring 100  $\mu$ L from well 1 to well 2, mixing thoroughly, then transferring 100  $\mu$ L from well 2 to well 3, and so on, until well 10. Discard 100  $\mu$ L from well 10. d. Well 11 will serve as the growth control (broth and inoculum, no compound). e. Well 12 will serve as the sterility control (broth only).
- Inoculation: Add 100  $\mu$ L of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200  $\mu$ L, and the final bacterial concentration will be  $\sim 7.5 \times 10^5$  CFU/mL.
- Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

- Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). The result can be confirmed by reading the optical density at 600 nm.



[Click to download full resolution via product page](#)

Diagram 2: MIC Determination Workflow. A standard protocol for assessing antimicrobial activity.

## Safety and Handling

As a nitro-aromatic amine derivative, **6-Nitro-1,3-benzoxazol-2-amine** requires careful handling. The following safety precautions are based on data for this class of compounds.

- Hazard Statements:

- H302: Harmful if swallowed.

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
- Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 6-Nitro-1,3-benzoxazol-2-amine | 6458-17-9 | Benchchem [[benchchem.com](http://benchchem.com)]
- 2. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 3. [benchchem.com](http://benchchem.com) [[benchchem.com](http://benchchem.com)]
- 4. 6-Nitro-1,3-benzoxazol-2-amine - CAS:6458-17-9 - Sunway Pharm Ltd [[3wpharm.com](http://3wpharm.com)]
- 5. 2-Amino-6-nitrobenzoxazole | C7H5N3O3 | CID 12251554 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- 6. [mdpi.com](http://mdpi.com) [[mdpi.com](http://mdpi.com)]
- 7. [benchchem.com](http://benchchem.com) [[benchchem.com](http://benchchem.com)]
- 8. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 9. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]

- To cite this document: BenchChem. [6-Nitro-1,3-benzoxazol-2-amine CAS number and molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1601089#6-nitro-1-3-benzoxazol-2-amine-cas-number-and-molecular-structure\]](https://www.benchchem.com/product/b1601089#6-nitro-1-3-benzoxazol-2-amine-cas-number-and-molecular-structure)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)